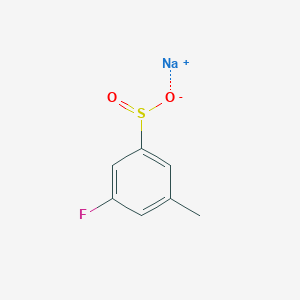

Sodium 3-fluoro-5-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H6FNaO2S |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

sodium;3-fluoro-5-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7FO2S.Na/c1-5-2-6(8)4-7(3-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

VHKGADVTSFDEGA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Fundamental Methodology

The predominant approach involves the reduction of sulfonyl chlorides with sodium sulfite or sodium hydrogensulfite in the presence of a hydrogenphosphate, facilitating the formation of sodium sulfinates. This method is well-documented in patent literature, notably US6399815B2 and US20020013493A1, which describe the process as follows:

- Reactants : Aromatic sulfonyl chlorides (e.g., 3-fluoro-5-methylbenzenesulfonyl chloride)

- Reducing agents : Sodium sulfite or sodium hydrogensulfite

- Reaction medium : Mixture of organic solvent and water

- Catalysts or additives : Hydrogenphosphate (e.g., sodium hydrogen phosphate)

This process typically proceeds under mild conditions with controlled temperature, often around room temperature to 80°C, to optimize yield and selectivity.

Reaction Scheme

$$

\text{Ar-SO}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{Ar-SO}2\text{Na} + \text{NaCl}

$$

where Ar represents the aromatic ring with substituents such as fluorine and methyl groups.

Solvent Systems

The reaction is conducted in a mixture of organic solvents such as ethanol, isopropanol, acetonitrile, or dichloromethane, combined with water to facilitate solubility and reaction kinetics. The choice of solvent influences the yield and purity of the sulfinate.

Process Optimization

Research indicates that the presence of hydrogenphosphate enhances the reduction efficiency, possibly acting as a buffering agent or catalyst. Reaction parameters such as temperature, molar ratios, and solvent composition are optimized to maximize the yield of sodium 3-fluoro-5-methylbenzene-1-sulfinate.

| Parameter | Typical Range | References |

|---|---|---|

| Temperature | 25–80°C | , |

| Solvent mixture | Organic solvent + water | , |

| Reaction time | 2–24 hours | , |

Palladium-Catalyzed Sulfonylation of Aryl Iodides

Overview

An alternative, more recent approach involves palladium-catalyzed sulfonylation of aryl iodides, which can be directly converted into sulfinates and then fluorinated to sulfonyl fluorides. This method is particularly useful for functional group tolerance and regioselectivity.

Procedure

- Starting material : Aryl iodide derivatives, such as 3-fluoro-5-methyliodobenzene

- Catalyst : Palladium acetate (Pd(OAc)₂)

- Sulfonyl source : DABSO (DABSO = DABCO bis(sulfur dioxide))

- Base : Triethylamine

- Solvent : Isopropanol or acetonitrile

- Reaction conditions : Heating at approximately 75°C for 14 hours

Post-reaction, the in situ generated sulfinate intermediate is fluorinated with Selectfluor, yielding the sulfonyl fluoride, which can be hydrolyzed or further processed to obtain the sulfinate salt.

Reaction Pathway

Aryl iodide → Palladium-catalyzed sulfonylation → In situ sulfinate → Fluorination → this compound

Advantages

- Avoids the need for isolating sulfinate salts

- High regioselectivity

- Mild reaction conditions

Research Data

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (0.05 equiv) | — | |

| Sulfonyl source | DABSO | — | |

| Temperature | 75°C | Variable | |

| Time | 14 hours | High |

Summary of Preparation Methods

| Method | Key Reactants | Solvent System | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of sulfonyl chlorides | Aromatic sulfonyl chlorides + sodium sulfite/hydrogensulfite | Organic solvent + water | 25–80°C, 2–24 h | Straightforward, high yield | Requires sulfonyl chloride synthesis |

| Palladium-catalyzed sulfonylation | Aryl iodides + DABSO + Pd catalyst | Isopropanol or acetonitrile | 75°C, 14 h | Regioselective, no isolation of sulfinate | Requires aryl iodide precursor |

Chemical Reactions Analysis

Types of Reactions: Sodium 3-fluoro-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert it into corresponding sulfides.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides under basic conditions.

Major Products Formed:

Oxidation: 3-fluoro-5-methylbenzenesulfonic acid.

Reduction: 3-fluoro-5-methylbenzenesulfide.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 3-fluoro-5-methylbenzene-1-sulfinate involves its ability to act as an electrophile in chemical reactions. The sulfonate group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins and other biomolecules. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Research Findings

- Pharmaceutical Synthesis : A 2022 study highlighted this compound as a key intermediate in synthesizing fluorinated kinase inhibitors, outperforming Sodium p-toluenesulfinate in regioselectivity.

- Environmental Impact: Comparative biodegradation assays show fluorinated sulfinates (e.g., this compound) persist longer in aquatic systems than non-fluorinated variants, necessitating specialized disposal protocols.

Biological Activity

Sodium 3-fluoro-5-methylbenzene-1-sulfinate, a sodium salt derived from 3-fluoro-5-methylbenzenesulfinic acid, is a compound of interest in medicinal chemistry and organic synthesis. Its structure features a sulfonate group attached to a benzene ring substituted with both a fluorine atom and a methyl group, which enhances its reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

The chemical formula for this compound is . The presence of the fluorine atom is significant as it can influence the compound's pharmacological properties, enhancing solubility and reactivity in biological systems.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies indicate its potential:

Case Studies

Several case studies highlight the relevance of sulfonate compounds in biological applications:

- Cyclic Thiosulfonates : Research has shown that cyclic thiosulfonates can selectively induce apoptosis in cancer cells by covalently binding to cysteine residues in proteins involved in cell signaling pathways. This mechanism may be relevant for this compound if similar pathways are activated .

- Antimicrobial Activity : Studies on related sodium sulfinates indicate that these compounds can inhibit bacterial growth, suggesting that this compound might possess similar antimicrobial effects.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with other sodium sulfinates is useful:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| Sodium 3-bromo-5-methylbenzene-1-sulfinate | C7H6BrNaO2S | Contains bromine; affects reactivity |

| Sodium 4-fluorobenzenesulfonate | C6H4FNaO3S | Simpler structure; lacks methyl group |

| Sodium 2-fluoro-5-methylbenzene-1-sulfinate | C7H6FNaO2S | Different fluorine position; varied reactivity |

Synthesis and Applications

The synthesis of this compound typically involves sulfonation reactions under controlled conditions. Its applications extend beyond medicinal chemistry to include roles as intermediates in organic synthesis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.